molecular formula C20H16N2O2S B2945232 3-methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)naphthalene-2-carboxamide CAS No. 330189-19-0

3-methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)naphthalene-2-carboxamide

Cat. No.: B2945232
CAS No.: 330189-19-0
M. Wt: 348.42
InChI Key: YEYYPNVLMBQTRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)naphthalene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)naphthalene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form 1,3-benzothiazole, followed by subsequent functionalization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted benzothiazoles and naphthalene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 3-methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)naphthalene-2-carboxamide has been studied for its antimicrobial properties. It shows promise as an antibacterial and antifungal agent, making it a candidate for developing new therapeutic agents.

Medicine: The compound has been investigated for its potential use in treating various diseases. Its ability to interact with biological targets makes it a valuable compound in drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 3-methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)naphthalene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)naphthalene-2-carboxamide

  • 3-Methoxy-N-(1-methyl-1,3-benzothiazol-5-yl)naphthalene-2-carboxamide

  • 3-Methoxy-N-(2-methyl-1,3-benzothiazol-6-yl)naphthalene-2-carboxamide

Uniqueness: 3-Methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)naphthalene-2-carboxamide stands out due to its specific substitution pattern and the presence of the methoxy group, which can significantly influence its chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

3-methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-12-21-17-11-15(7-8-19(17)25-12)22-20(23)16-9-13-5-3-4-6-14(13)10-18(16)24-2/h3-11H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYYPNVLMBQTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.